molecular formula C13H12N2OS B1519404 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide CAS No. 1094486-06-2

2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide

Cat. No.: B1519404
CAS No.: 1094486-06-2
M. Wt: 244.31 g/mol
InChI Key: UTGUUVLQOMRBEF-UHFFFAOYSA-N
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Description

“2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide” is a chemical compound with the CAS Number: 1094486-06-2. It has a molecular weight of 244.32 and its IUPAC name is the same as the common name . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2OS/c1-15-13(16)11-10-8-5-3-2-4-7(8)6-9(10)17-12(11)14/h2-5H,6,14H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties like boiling point, linear structure formula, etc., are not specified in the available data .

Scientific Research Applications

Organic Synthesis and Catalysis

A significant application of derivatives related to "2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide" is in organic synthesis, particularly through reactions like the Gewald reaction. For instance, a facile four-component Gewald reaction under organocatalyzed aqueous conditions has been developed, showcasing efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, indicating the compound's utility in synthesizing novel thiophene derivatives with potential for further chemical modifications (Abaee & Cheraghi, 2013).

Biological Activities

Research on the biological activities of thiophene derivatives has unveiled their potential in pharmacology. Notably, novel substituted thiophene derivatives synthesized from variants of the base compound have demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting their relevance in developing new therapeutic agents (Amr et al., 2010).

Material Science

In the realm of material science, the synthesis and characterization of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones have been explored, offering insights into the preparation of materials with unique electronic properties for applications in dyes and pigments (Fu & Wang, 2008). This highlights the compound's versatility in contributing to new materials with potential electronic applications.

Properties

IUPAC Name

2-amino-N-methyl-4H-indeno[2,1-b]thiophene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-15-13(16)11-10-8-5-3-2-4-7(8)6-9(10)17-12(11)14/h2-5H,6,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGUUVLQOMRBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1C3=CC=CC=C3C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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